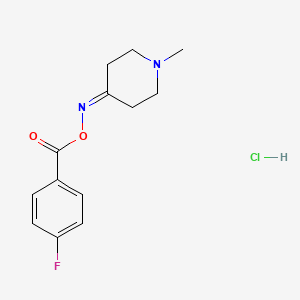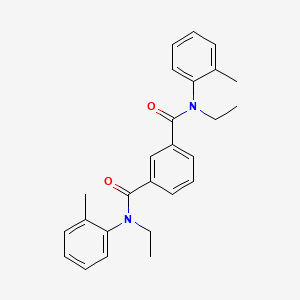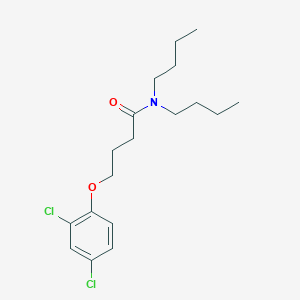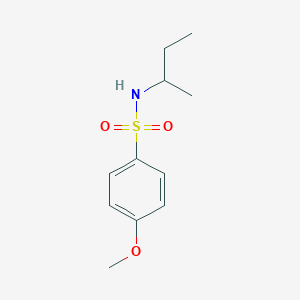
N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Synthesis
N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide and its related compounds have a significant role in the field of synthetic chemistry. They are used as reagents for acylation of amines, offering chemoselective N-acylation and selective protection of primary amines in the presence of secondary amines. These reactions can be carried out in water, showcasing their green chemistry applications (Ebrahimi et al., 2015). Additionally, 2- and 4-nitrobenzenesulfonamides, closely related to the compound , facilitate smooth alkylation by Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides (Fukuyama et al., 1995).
Photochemical Studies
In photochemical research, compounds like N-(4-chlorophenyl)-benzenesulfonamide have been studied for their behavior under irradiation. When irradiated in air-saturated solutions, these compounds produce chloronitrosobenzene and chloronitrobenzene, which contributes to understanding their photochemical pathways (Miller & Crosby, 1983).
Biological Applications
In the biological sector, sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity. Compounds like N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride have shown potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).
Analytical Chemistry
In analytical chemistry, derivatives of nitrobenzenesulfonamides have been utilized as oxidizing titrants. For instance, sodium N-bromo-p-nitrobenzenesulfonamide has been used for the direct titration of substances like ascorbic acid and glutathione, demonstrating its utility in analytical procedures (Gowda et al., 1983).
Synthetic Applications
The compound's derivatives have also found applications in the synthesis of secondary amines and other nitrogenous heterocycles, contributing to the broad field of organic synthesis (Kisseljova et al., 2014).
Mécanisme D'action
Target of Action
N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide is a complex organic compound. . These proteins play crucial roles in the life cycle of T. cruzi, a parasite responsible for causing Chagas disease .
Mode of Action
The compound’s interaction with its targets results in significant changes. Molecular docking and dynamics simulations suggest that N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide acts on the active site of the CYP51 receptor . It forms hydrogen interactions that show a high degree of occupation, establishing a stable complex with the target .
Biochemical Pathways
It’s known that the compound’s interaction with the proteins of the evolutionary cycle ofT. cruzi can disrupt the normal functioning of the parasite
Pharmacokinetics
Mpo analysis and admet prediction tests suggest that the compound presents an alignment between permeability and hepatic clearance . It appears to have low metabolic stability . These factors can impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide’s action are primarily seen in its potential antitrypanosomiasis activity. In vitro tests showed that the compound had a similar LC50 to BZN, indicating its effectiveness against Trypomastigotes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . This suggests that the compound’s action may be influenced by the presence of certain enzymes or other substances in the environment.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFYCMLNOIQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3845798.png)



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)
![(3-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845844.png)
![3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime](/img/structure/B3845849.png)

![1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845892.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)